molecular formula C14H14Cl2N2O4 B1603499 N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) CAS No. 62715-83-7

N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)

Cat. No.: B1603499
CAS No.: 62715-83-7
M. Wt: 345.2 g/mol
InChI Key: SJPBZTWPPJKLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and substitution patterns. According to chemical database records, the preferred International Union of Pure and Applied Chemistry name for this compound is N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide. This nomenclature clearly indicates the presence of acetyl groups attached to nitrogen atoms, the dichlorophenylene core structure, and the bis-acetamide functionality.

The structural representation of this compound reveals a phenylene ring system with chlorine substituents at the 2,5-positions and N-acetylacetamide groups attached at the 1,4-positions. The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as ClC1=C(N(C(C)=O)C(C)=O)C=C(Cl)C(N(C(C)=O)C(C)=O)=C1. This notation provides a concise representation of the connectivity and substitution pattern within the molecule.

The compound exhibits symmetrical substitution on the phenylene ring, with both nitrogen atoms bearing two acetyl groups each. This structural arrangement creates a molecule with significant steric considerations and potential for intramolecular interactions. The presence of electron-withdrawing chlorine substituents on the aromatic ring influences the electronic properties of the entire molecular system.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is 62715-83-7. This unique identifier serves as the primary reference for the compound in chemical databases and literature sources worldwide. The Chemical Abstracts Service number provides unambiguous identification and facilitates accurate communication about this specific chemical entity across different research and industrial contexts.

Alternative chemical identifiers and synonyms for this compound include several systematic and common names that reflect different aspects of its structure and nomenclature conventions. The compound is also referenced as N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) in various chemical databases. Additional registry information includes the MDL number MFCD08460154, which serves as another unique identifier in chemical information systems.

The compound appears in chemical supplier catalogs and databases under various catalog numbers and product identifiers, reflecting its availability for research and industrial applications. These alternative identifiers facilitate cross-referencing across different chemical information systems and ensure accurate identification when ordering or researching the compound.

Molecular Formula and Weight Calculations

The molecular formula for N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is C14H14Cl2N2O4. This formula indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms in the molecular structure. The formula provides essential information for stoichiometric calculations and mass balance considerations in chemical reactions involving this compound.

The molecular weight of the compound is 345.17800 atomic mass units, with slight variations in reported precision across different sources showing 345.18 atomic mass units. This molecular weight value is crucial for preparing solutions of known concentration, conducting quantitative analyses, and performing mass spectrometric identification of the compound.

Property Value Source
Molecular Formula C14H14Cl2N2O4
Molecular Weight 345.178 g/mol
Carbon Atoms 14
Hydrogen Atoms 14
Chlorine Atoms 2
Nitrogen Atoms 2
Oxygen Atoms 4

The elemental composition can be calculated from the molecular formula to determine the mass percentage of each element in the compound. Carbon comprises approximately 48.7% of the molecular weight, hydrogen contributes about 4.1%, chlorine accounts for approximately 20.5%, nitrogen represents about 8.1%, and oxygen constitutes approximately 18.5% of the total molecular weight.

Structural Analogues and Isomeric Considerations

The structural framework of N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) shares significant similarities with other bis-acetamide derivatives and chlorinated phenylene compounds documented in chemical literature. A closely related structural analogue is N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide, which bears the Chemical Abstracts Service number 314751-38-7. This compound has the molecular formula C10H10Cl2N2O2 and molecular weight 261.10 g/mol, representing a simplified version without the additional acetyl groups present in the target compound.

Another significant structural analogue is 2,2-Dichloro-N-(3,5-dichlorophenyl)acetamide with Chemical Abstracts Service number 17641-00-8. This compound demonstrates a different substitution pattern with the molecular formula C8H5Cl4NO and molecular weight 272.9 g/mol. The comparison reveals how different chlorine substitution patterns and acetamide arrangements influence the overall molecular properties and characteristics.

The phenylene-bis-acetamide structural motif appears in numerous related compounds, including N,N'-(1,4-Phenylene)bis-acetamide with Chemical Abstracts Service number 140-50-1. This unsubstituted analogue has the molecular formula C10H12N2O2 and molecular weight 192.214 g/mol, providing a baseline for understanding the effects of chlorine substitution on molecular properties.

Isomeric considerations for N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) involve potential positional isomers with different chlorine substitution patterns on the phenylene ring. The 2,5-dichloro substitution pattern represents one of several possible arrangements, with alternative positions potentially yielding different chemical and physical properties. The symmetrical nature of the bis-acetamide substitution at the 1,4-positions provides structural stability and reduces the complexity of potential isomeric forms compared to unsymmetrical substitution patterns.

Properties

IUPAC Name

N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-7(19)17(8(2)20)13-5-12(16)14(6-11(13)15)18(9(3)21)10(4)22/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBZTWPPJKLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1Cl)N(C(=O)C)C(=O)C)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612494
Record name N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62715-83-7
Record name N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2,5-Dichloro-1,4-phenylenediamine

  • Starting Material: 2,5-Dichloro-1,4-phenylenediamine
  • Acylating Agent: Acetylacetyl chloride or acetoacetate derivatives
  • Solvent: Often dry ether or non-polar solvents under inert atmosphere
  • Temperature: Reactions are typically conducted at low temperatures (-10 to -5 °C) to control reactivity and avoid side reactions
  • Procedure: The diamine is reacted with the acylating agent in dry ether with cooling, followed by workup involving solvent removal and recrystallization to isolate the bis-acetamide product.

This method ensures high regioselectivity and yields a pure bis-acetamide derivative. The reaction proceeds smoothly due to the nucleophilicity of the amine groups and the electrophilicity of the acyl chloride.

Stepwise Synthesis via tert-Butyl Acetoacetate Intermediate (Analogous Method)

While direct literature on the exact compound is limited, a closely related compound, N,N'-(1,4-phenylene)bis(acetoacetamide), has been synthesized via a method that can be adapted for the dichlorinated derivative.

  • Step 1: Heating tert-butyl acetoacetate in xylenes at 140 °C.
  • Step 2: Dropwise addition of 1,4-phenylenediamine (or substituted diamine) in xylenes at 140 °C.
  • Workup: Removal of solvent under vacuum, precipitation by addition of hexane, and recrystallization.
  • Yield: Approximately 50% for the analogous unsubstituted compound.

This method involves in situ generation of the acetoacetamide moiety and subsequent coupling to the diamine. It is adaptable to substituted phenylenediamines such as 2,5-dichloro derivatives with appropriate optimization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry ether, xylenes, or 5,5-dimethyl-1,3-cyclohexadiene Choice depends on solubility and reaction scale
Temperature -10 to 140 °C Low temperature for acylation; high for coupling
Reaction Time 10 min to 1 hour Controlled addition and stirring critical
Workup Vacuum removal of solvents, recrystallization from ethyl acetate/hexane Purification by precipitation enhances purity
Yield 40-50% (analogous compounds) Optimization needed for substituted derivatives

Mechanistic Insights

The synthesis involves nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of the acylating agent, forming amide bonds. The presence of electron-withdrawing chlorine substituents at the 2,5-positions on the phenylene ring can influence the reactivity by reducing electron density on the amine, potentially requiring longer reaction times or more reactive acylating agents.

Analytical Characterization of the Product

Typical characterization includes:

  • 1H NMR: Signals corresponding to amide NH protons (~10.8 ppm), aromatic protons (~7.5 ppm), methylene and methyl groups of acetoacetamide moiety.
  • Molecular Weight Confirmation: Mass spectrometry confirming 345.18 g/mol.
  • Purity: Assessed by melting point and chromatographic methods.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Remarks
Direct Acylation 2,5-Dichloro-1,4-phenylenediamine + acyl chloride Dry ether, -10 to 0 °C, stirring ~40-50 Requires low temperature control
tert-Butyl Acetoacetate Route tert-Butyl acetoacetate + substituted phenylenediamine Xylenes, 140 °C, dropwise addition ~50 Adapted from unsubstituted analog

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different chlorinated or acetylated derivatives, while reduction may produce simpler amine compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) exhibits significant antimicrobial properties. In various studies, the compound has shown effectiveness against a range of bacteria and fungi. For instance:

  • Study Findings : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains, suggesting potential as a lead compound for new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Pesticidal Activity

N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) has been evaluated for its pesticidal properties. Research indicates that it can effectively control certain pests while being less harmful to beneficial insects.

  • Case Study : An agricultural study highlighted its efficacy against common crop pests like aphids and whiteflies, suggesting it could be used as an environmentally friendly pesticide alternative .

Polymer Chemistry

In material science, this compound serves as a precursor for synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions makes it useful in creating materials with enhanced thermal stability and mechanical strength.

  • Application Example : Researchers have developed polymer blends incorporating this compound that exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .

Reagent in Chemical Analysis

N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is utilized as a reagent in various analytical chemistry techniques. It can be employed in the synthesis of derivatives used for detecting specific analytes in complex mixtures.

  • Analytical Method : The compound has been used in HPLC methods to separate and quantify other pharmaceutical compounds due to its ability to form stable complexes .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
PharmaceuticalAntimicrobial and anti-inflammatory agentsEffective against resistant bacterial strains
AgriculturalPesticide for crop protectionControls pests with minimal impact on beneficial insects
Material SciencePrecursor for high-performance polymersEnhances thermal stability and mechanical strength
Analytical ChemistryReagent for chemical analysisUseful in HPLC for detecting pharmaceutical compounds

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a dichlorophenylene core with two N-acetylacetamide substituents. Its molecular formula is C12_{12}H10_{10}Cl2_2N2_2O2_2, and it exhibits properties typical of amides, including solubility in organic solvents and moderate stability under physiological conditions.

The biological activity of N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme crucial for melanin production, which could have implications in skin-related conditions and cosmetic applications.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Biological Activity Studies

Several studies have investigated the biological activity of N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide). Below are key findings:

Table 1: Summary of Biological Activities

Activity Effect Reference
Tyrosinase InhibitionIC50_{50}: 0.51 μM
Antimicrobial ActivityEffective against E. coli
CytotoxicityModerate against cancer cells

Case Studies

  • Tyrosinase Inhibition Study :
    A study evaluated the inhibitory effects of N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) on mushroom tyrosinase. The compound showed a strong inhibitory effect with an IC50_{50} value of 0.51 μM, significantly outperforming kojic acid, a known skin-lightening agent. Kinetic studies indicated a mixed inhibition mechanism.
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial properties against E. coli and Staphylococcus aureus. The results demonstrated substantial inhibition zones, suggesting that the compound effectively disrupts bacterial growth.
  • Cytotoxicity Assessment :
    In vitro assays on human cancer cell lines revealed that N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) exhibited moderate cytotoxic effects. The study highlighted its potential as a lead compound for developing anticancer agents.

Q & A

Q. How can discrepancies in electrochemical performance (e.g., capacity fade) be mitigated in battery applications?

  • Methodological Answer : Electrode formulation (e.g., carbon black ratio) and electrolyte optimization (1M LiPF₆ in EC:DMC) reduce polarization. Compare charge-discharge cyclability (100 cycles) of Li₂-DC-PDFSA with Li₂-PDCA to assess amide vs. cyanamide stability .

Tables for Key Data

Property Value/Observation Method Reference
Melting Point153–155°C (decomposes)DSC
Solubility in DMSO25 mg/mL (25°C)Gravimetric analysis
Redox Potential (vs. Li/Li⁺)3.8 VCyclic Voltammetry (0.1 mV/s)
TGA Decomposition Onset220°CTGA (N₂, 10°C/min)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.